molecular formula C22H16N2O3S2 B2476337 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione CAS No. 1164123-99-2

3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2476337
CAS No.: 1164123-99-2
M. Wt: 420.5
InChI Key: RWSRJUNGNDTLNN-DQBOXZGESA-N
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Description

The compound appears to contain several functional groups including a pyrrolidine dione, a thioxothiazolidine, and phenyl groups. The presence of (Z) and (E) indicates geometric isomerism in the compound, specifically around the carbon-carbon double bonds .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the carbon-carbon double bonds might undergo addition reactions, and the carbonyl groups in the dione could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of derivatives related to 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione often involves microwave-assisted synthesis, a technique that offers efficient and convenient production. These compounds are synthesized from various starting materials like 2-aminophenol, rhodanine, and thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).

Antimicrobial and Antileukemic Activity

  • Novel hybrids of pyrrolidinedione-thiazolidinone, similar to the compound , have been synthesized and tested for their anti-leukemic activity. Some of these compounds have shown promising results against leukemia cell lines and exhibit satisfactory toxicity levels in vivo (Kryshchyshyn et al., 2020).
  • Various derivatives of thiazolidine-2,4-dione, a component of the compound, have been synthesized and tested for antibacterial activity. These compounds showed significant antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. This could involve exploring its reactivity, studying its biological activity, or developing new synthesis methods .

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S2/c25-19-14-17(20(26)23(19)16-11-5-2-6-12-16)24-21(27)18(29-22(24)28)13-7-10-15-8-3-1-4-9-15/h1-13,17H,14H2/b10-7+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSRJUNGNDTLNN-DQBOXZGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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